molecular formula C10H20Pb B14703537 Buta-1,3-dien-2-yl(triethyl)plumbane CAS No. 26459-28-9

Buta-1,3-dien-2-yl(triethyl)plumbane

Cat. No.: B14703537
CAS No.: 26459-28-9
M. Wt: 347 g/mol
InChI Key: TWSPFGIUQYIYIE-UHFFFAOYSA-N
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Description

Buta-1,3-dien-2-yl(triethyl)plumbane is an organolead compound that features a butadiene moiety bonded to a triethylplumbane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buta-1,3-dien-2-yl(triethyl)plumbane typically involves the reaction of butadiene derivatives with triethyllead compounds. One common method involves the transmetallation of β-allenyl silanes with tin tetrachloride, followed by reaction with triethyllead chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organometallic synthesis and large-scale chemical production can be applied to scale up the laboratory methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-dien-2-yl(triethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: Reduction reactions can convert the lead center to lower oxidation states.

    Substitution: The butadiene moiety can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Electrophiles: Such as halogens and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lead oxides, while substitution reactions can produce various substituted butadiene derivatives .

Scientific Research Applications

Buta-1,3-dien-2-yl(triethyl)plumbane has several scientific research applications, including:

Mechanism of Action

The mechanism by which buta-1,3-dien-2-yl(triethyl)plumbane exerts its effects involves the interaction of the lead center with various molecular targets. The lead atom can coordinate with other atoms or molecules, facilitating reactions such as polymerization or catalysis. The butadiene moiety can also participate in conjugated systems, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to buta-1,3-dien-2-yl(triethyl)plumbane include:

    Buta-1,3-dien-2-yl(triethyl)stannane: A tin analog with similar reactivity.

    Buta-1,3-dien-2-yl(triethyl)germane: A germanium analog with comparable properties.

Uniqueness

This compound is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity compared to its tin and germanium counterparts. The lead center can engage in different coordination chemistry and redox behavior, making it a valuable compound for specific applications .

Properties

CAS No.

26459-28-9

Molecular Formula

C10H20Pb

Molecular Weight

347 g/mol

IUPAC Name

buta-1,3-dien-2-yl(triethyl)plumbane

InChI

InChI=1S/C4H5.3C2H5.Pb/c1-3-4-2;3*1-2;/h3H,1-2H2;3*1H2,2H3;

InChI Key

TWSPFGIUQYIYIE-UHFFFAOYSA-N

Canonical SMILES

CC[Pb](CC)(CC)C(=C)C=C

Origin of Product

United States

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